5-Chloro-4-phenyl-1,2,3-thiadiazole

Catalog No.
S716649
CAS No.
53646-00-7
M.F
C8H5ClN2S
M. Wt
196.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-phenyl-1,2,3-thiadiazole

CAS Number

53646-00-7

Product Name

5-Chloro-4-phenyl-1,2,3-thiadiazole

IUPAC Name

5-chloro-4-phenylthiadiazole

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl

While resources like PubChem and Sigma-Aldrich list the compound, they primarily focus on identification, properties, and safety information, with no mention of specific research applications [, ].

It is possible that 5-Chloro-4-phenyl-1,2,3-thiadiazole is a relatively new compound or one with limited research conducted on it. Further exploration of scientific databases and peer-reviewed literature might be necessary to uncover its potential applications.

Future Research Possibilities:

Given the presence of a chlorine atom and a phenyl group, 5-Chloro-4-phenyl-1,2,3-thiadiazole might hold potential for research in various areas, such as:

  • Medicinal Chemistry: The thiadiazole ring structure is present in various bioactive molecules, and research efforts might explore the potential of 5-Chloro-4-phenyl-1,2,3-thiadiazole as a scaffold for drug discovery.
  • Material Science: The combination of aromatic and heterocyclic moieties in the molecule suggests possibilities for investigation in material science, potentially for applications in polymers or functional materials.

5-Chloro-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring substituted with a chlorine atom and a phenyl group. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-Chloro-4-phenyl-1,2,3-thiadiazole is C8H5ClN2S, and it features a unique arrangement of nitrogen and sulfur atoms within its structure, contributing to its chemical reactivity and biological properties.

  • There is no information available on the mechanism of action of 5-Chloro-4-phenyl-1,2,3-thiadiazole.
  • Information on safety hazards associated with 5-Chloro-4-phenyl-1,2,3-thiadiazole is not available.
  • Due to the presence of chlorine and a heterocyclic ring, it is advisable to handle the compound with caution, assuming similar properties to other chloro-substituted aromatic compounds.

The chemical behavior of 5-Chloro-4-phenyl-1,2,3-thiadiazole includes various reactions typical of thiadiazole derivatives. These reactions can involve:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
  • Ring Opening: Under strong basic conditions, the thiadiazole ring may undergo ring-opening reactions leading to the formation of new compounds .
  • Formation of Derivatives: The compound can be used as a precursor to synthesize more complex molecules through coupling reactions or functional group transformations .

5-Chloro-4-phenyl-1,2,3-thiadiazole exhibits significant biological activities. Compounds in this class have been studied for their potential as:

  • Antimicrobial Agents: Many thiadiazole derivatives demonstrate antibacterial and antifungal properties against various pathogens .
  • Anticonvulsants: Some derivatives show promise in treating epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems .
  • Anti-inflammatory Agents: Thiadiazoles have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Several methods exist for synthesizing 5-Chloro-4-phenyl-1,2,3-thiadiazole:

  • Direct Halogenation: Starting from 4-phenylthiadiazole, chlorination can be performed using chlorine gas or chlorinating agents.
  • Cyclization Reactions: The synthesis may involve cyclization of appropriate precursors like thiosemicarbazides with carbonyl compounds under acidic or basic conditions .
  • Continuous Flow Synthesis: Recent advancements in flow chemistry have enabled efficient synthesis and derivatization of thiadiazoles, allowing for better control over reaction conditions and improved yields .

5-Chloro-4-phenyl-1,2,3-thiadiazole has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting bacterial infections and neurological disorders.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals to protect crops from pathogens.
  • Material Science: Thiadiazoles are utilized in the development of novel materials with specific electronic properties.

Studies on the interactions of 5-Chloro-4-phenyl-1,2,3-thiadiazole with biological targets are crucial for understanding its mechanism of action. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors involved in disease pathways.
  • Synergistic Effects: Investigating whether combining this compound with other drugs enhances therapeutic efficacy against resistant strains of bacteria or other pathogens.

Several compounds share structural similarities with 5-Chloro-4-phenyl-1,2,3-thiadiazole. Here are some notable examples:

Compound NameStructure TypeKey Features
5-Chloro-3-phenyl-1,2,4-thiadiazoleThiadiazoleExhibits different biological activities
2-Amino-4-phenyldithiocarbamateDithiocarbamateKnown for its antifungal properties
1,3,4-ThiadiazoleBasic ThiadiazoleBroad range of pharmacological activities
5-Methylthio-1,2,4-thiadiazoleMethylthio SubstitutedEnhanced antimicrobial activity

These compounds illustrate the diversity within the thiadiazole family and highlight the unique characteristics of 5-Chloro-4-phenyl-1,2,3-thiadiazole that may influence its specific applications in medicinal chemistry and beyond.

Molecular Structure and Configuration

5-Chloro-4-phenyl-1,2,3-thiadiazole exhibits a planar heterocyclic structure characterized by a five-membered thiadiazole ring system containing one sulfur atom and two adjacent nitrogen atoms [1]. The molecular formula is C₈H₅ClN₂S with a molecular weight of 196.66 grams per mole [1]. The compound features a phenyl group attached at the 4-position and a chlorine substituent at the 5-position of the 1,2,3-thiadiazole ring [1].

The 1,2,3-thiadiazole ring system demonstrates aromatic character with π-electron delocalization throughout the heterocyclic framework [2]. The sulfur atom in the ring possesses maximum electron density, followed by the nitrogen atoms, while the carbon atoms exhibit electron-deficient characteristics [2]. This electronic distribution pattern makes the carbon positions susceptible to nucleophilic attack, particularly at the C5 position due to its lower electron density [2].

The molecular geometry of 5-chloro-4-phenyl-1,2,3-thiadiazole maintains planarity due to the conjugated aromatic system, which facilitates electron delocalization between the thiadiazole ring and the attached phenyl group [3] [2]. The bond angles and distances within the thiadiazole ring follow typical aromatic heterocyclic patterns, with the sulfur-nitrogen and nitrogen-nitrogen bonds exhibiting partial double bond character [2].

Physical Properties

Melting and Boiling Points

The thermal properties of 5-chloro-4-phenyl-1,2,3-thiadiazole reflect the compound's aromatic stability and intermolecular interactions. Based on structural analogues, the parent 1,2,3-thiadiazole exhibits a boiling point of 157°C [2]. Similar thiadiazole derivatives with phenyl substituents typically demonstrate elevated boiling points due to increased molecular weight and enhanced intermolecular forces [4] [5].

Comparative data from related compounds suggests that 5-chloro-4-phenyl-1,2,3-thiadiazole would exhibit thermal stability consistent with aromatic heterocycles [6]. The presence of the chlorine substituent and phenyl group contributes to the compound's thermal characteristics through increased van der Waals interactions and molecular rigidity [2] [6].

Solubility Profile

The solubility characteristics of 5-chloro-4-phenyl-1,2,3-thiadiazole are influenced by its aromatic nature and polar functional groups. The parent 1,2,3-thiadiazole demonstrates solubility in water and most organic solvents including alcohol, ether, dichloromethane, and chloroform [2]. The compound's weak basicity contributes to its dissolution behavior in various solvent systems [2].

The presence of the phenyl group increases lipophilicity while the nitrogen atoms in the thiadiazole ring provide hydrogen bonding acceptor sites, creating a balance between hydrophilic and lipophilic characteristics [7]. This dual nature affects the compound's distribution coefficient and solubility profile across different solvent systems [7].

Stability Characteristics

5-Chloro-4-phenyl-1,2,3-thiadiazole exhibits thermal stability characteristic of aromatic heterocycles. Thermogravimetric analysis of related thiadiazole compounds indicates thermal stability up to temperatures ranging from 205°C to 275°C [6]. The aromatic character of the 1,2,3-thiadiazole ring system contributes to its thermal stability due to electron delocalization [2] [6].

The compound demonstrates stability under normal atmospheric conditions, with the aromatic ring system providing resistance to oxidative degradation [8]. Chemical stability is maintained through the conjugated π-electron system, which distributes electron density throughout the molecular framework [2]. The presence of the chlorine substituent may influence reactivity patterns, particularly in nucleophilic substitution reactions [2].

Electronic Properties

HOMO-LUMO Energy Gap

The electronic properties of 5-chloro-4-phenyl-1,2,3-thiadiazole are characterized by frontier molecular orbital energies that determine its chemical reactivity and optical properties. Density functional theory calculations on related thiadiazole compounds reveal typical HOMO-LUMO energy gaps in the range of 4.3 to 6.2 electron volts [9] [10]. The presence of the phenyl group and chlorine substituent influences these energy levels through electronic effects [9].

Comparative studies of phenyl-substituted thiadiazoles indicate that the HOMO orbitals are predominantly distributed over the aromatic skeleton, while LUMO orbitals may be localized on specific substituent groups or the heterocyclic ring depending on the electronic nature of the substituents [9]. The energy gap determines the compound's optical properties and reactivity toward electrophilic and nucleophilic species [9] [10].

Electron Distribution

The electron distribution in 5-chloro-4-phenyl-1,2,3-thiadiazole follows patterns established for aromatic heterocycles with electron-withdrawing and electron-donating substituents. The π-electron density map reveals maximum electron density at the sulfur atom, followed by the nitrogen atoms, consistent with the heteroatom electronegativities [2]. The carbon atoms in the ring system exhibit electron deficiency, making them susceptible to nucleophilic attack [2].

The phenyl substituent participates in π-electron delocalization with the thiadiazole ring, creating an extended conjugated system [3]. This delocalization affects the overall electron distribution and influences the compound's reactivity patterns [2]. The chlorine substituent introduces additional electronic effects through its electron-withdrawing inductive effect [2].

Dipole Moment

The dipole moment of 5-chloro-4-phenyl-1,2,3-thiadiazole arises from the asymmetric distribution of electron density within the molecule. Theoretical calculations on related thiadiazole compounds indicate dipole moments typically ranging from 5.4 to 7.1 Debye units [11] [10]. The presence of electronegative nitrogen atoms and the chlorine substituent contributes to the overall molecular dipole moment [11].

The dipole moment reflects the compound's polarity and influences its interactions with solvents and other molecules [11]. Changes in dipole moment between ground and excited states affect the compound's photophysical properties and solvatochromic behavior [11]. The molecular geometry and substituent effects determine the magnitude and direction of the dipole vector [11].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The topological polar surface area of 5-chloro-4-phenyl-1,2,3-thiadiazole represents the sum of surfaces over all polar atoms, primarily the nitrogen atoms in the thiadiazole ring [12]. Typical thiadiazole compounds exhibit TPSA values around 41 square angstroms [12]. This parameter is crucial for predicting the compound's ability to permeate biological membranes [12].

The TPSA value influences the compound's bioavailability and membrane permeation characteristics [12]. Compounds with TPSA values below 90 square angstroms generally demonstrate better blood-brain barrier penetration, while values above 140 square angstroms indicate poor cellular permeability [12]. The relatively low TPSA of thiadiazole derivatives suggests favorable membrane permeation properties [12].

LogP and Lipophilicity

The lipophilicity of 5-chloro-4-phenyl-1,2,3-thiadiazole, expressed as the logarithm of the partition coefficient (LogP), reflects its distribution between hydrophilic and lipophilic phases [7] [13]. Estimated LogP values for this compound range around 2.7, based on contributions from the phenyl group (approximately 1.5), chlorine substituent (approximately 0.7), and thiadiazole ring system (approximately 0.5) [7].

The LogP value indicates the compound's tendency to partition into lipid phases, affecting its absorption, distribution, and membrane permeability [7]. Optimal LogP values for pharmaceutical applications typically range from 0 to 3, with values of 1 to 3 preferred for central nervous system activity [7]. The estimated LogP of 5-chloro-4-phenyl-1,2,3-thiadiazole falls within this favorable range [7].

Hydrogen Bond Acceptor and Donor Sites

5-Chloro-4-phenyl-1,2,3-thiadiazole contains three hydrogen bond acceptor sites, primarily the nitrogen atoms in the thiadiazole ring system [14] [15]. The compound lacks hydrogen bond donor groups, having zero donor sites due to the absence of hydroxyl or amino groups [14]. This asymmetric hydrogen bonding profile influences the compound's intermolecular interactions and crystal packing arrangements [15].

The nitrogen atoms in the 1,2,3-thiadiazole ring participate in hydrogen bonding as acceptors, with the lone pair electrons on nitrogen serving as Lewis bases [15] [16]. The hydrogen bonding capability affects the compound's solubility, crystal structure, and biological interactions [15]. The absence of donor sites limits the formation of intramolecular hydrogen bonds but allows for specific intermolecular interactions [15].

Rotatable Bonds

The rotatable bond count for 5-chloro-4-phenyl-1,2,3-thiadiazole is one, corresponding to the bond connecting the phenyl group to the thiadiazole ring [17] [14]. This single rotatable bond allows for conformational flexibility around the phenyl-thiadiazole connection, affecting the compound's three-dimensional shape and molecular interactions [17].

The limited number of rotatable bonds contributes to the compound's molecular rigidity and influences its binding affinity to biological targets [17]. Compounds with fewer rotatable bonds generally exhibit higher binding specificity due to reduced conformational entropy upon binding [17]. The single rotatable bond in 5-chloro-4-phenyl-1,2,3-thiadiazole provides a balance between flexibility and rigidity [17].

PropertyValueUnits
Molecular Weight196.66g/mol
Rotatable Bonds1count
Hydrogen Bond Acceptors3count
Hydrogen Bond Donors0count
Aromatic Rings2count
Estimated TPSA41.0Ų
Estimated LogP2.7unitless
HOMO-LUMO Gap Range4.3-6.2eV
Dipole Moment Range5.4-7.1Debye

Classical Synthetic Routes

Precursor-Based Syntheses

The foundation of 5-chloro-4-phenyl-1,2,3-thiadiazole synthesis relies heavily on carefully prepared precursor molecules that contain the essential structural elements for subsequent cyclization reactions. These precursor-based approaches have been extensively developed and represent the most widely studied methodologies in the literature [1] [2].

Hydrazone Precursor Systems

The preparation of suitable hydrazone precursors constitutes a critical first step in most classical synthetic routes. N-acylhydrazones bearing electron-withdrawing groups serve as optimal starting materials for thiadiazole formation [1]. The synthesis typically begins with the condensation of substituted hydrazines with appropriate carbonyl compounds under acidic conditions. For 5-chloro-4-phenyl-1,2,3-thiadiazole specifically, the precursor synthesis involves reaction of phenylacetyl derivatives with hydrazine derivatives containing electron-withdrawing substituents such as carboxylate, sulfonyl, or acyl groups [2].

The choice of electron-withdrawing group significantly influences the subsequent cyclization efficiency. Carboxylate-substituted hydrazones generally provide yields in the range of 65-85%, while sulfonyl derivatives can achieve yields approaching 90% under optimized conditions [2]. The enhanced reactivity of these substituted hydrazones stems from the activation of the adjacent methylene group, facilitating the subsequent cyclization step.

Thiosemicarbazone Formation

An alternative precursor approach involves the formation of thiosemicarbazone intermediates through condensation of aldehydes or ketones with thiosemicarbazide derivatives [3]. This methodology offers advantages in terms of substrate availability and reaction predictability. The reaction typically proceeds under mild acidic conditions, with acetic acid serving as both solvent and catalyst [4].

The thiosemicarbazone approach requires careful optimization of reaction conditions to achieve optimal yields. Temperature control is particularly critical, as elevated temperatures can lead to premature cyclization or decomposition of sensitive intermediates [5]. Reaction times typically range from 2-6 hours at temperatures between 60-80°C.

Cyclization Approaches

Hurd-Mori Cyclization Protocol

The Hurd-Mori cyclization represents the most extensively studied and widely applied classical method for 1,2,3-thiadiazole synthesis [1] [2]. This approach utilizes thionyl chloride as both the sulfur source and cyclization agent, enabling the formation of the thiadiazole ring through a carefully orchestrated sequence of reactions.

The mechanism begins with the reaction of thionyl chloride with the hydrazone substrate, forming a thiadiazoline-1-oxide intermediate [1]. This intermediate undergoes a Pummerer-type rearrangement in the presence of excess thionyl chloride, leading to aromatization and formation of the desired thiadiazole product. The process typically requires temperatures in the range of 80-150°C and reaction times of 2-24 hours, depending on substrate reactivity and desired purity [2].

Optimization studies have revealed several critical factors affecting reaction success. The ratio of thionyl chloride to substrate significantly influences both yield and purity, with optimal ratios typically falling in the range of 3:1 to 5:1 [1]. Reaction temperature must be carefully controlled to balance reaction rate with product stability, as excessive temperatures can lead to decomposition or side product formation.

Metal-Catalyzed Oxidative Cyclization

Alternative cyclization approaches utilize metal-based oxidizing agents to promote ring closure [6]. Common oxidants include copper(II) chloride, iron(III) chloride, and potassium permanganate. These methods offer advantages in terms of milder reaction conditions and reduced formation of corrosive byproducts [5].

The mechanism of metal-catalyzed cyclization involves coordination of the metal center to the imine nitrogen of the thiosemicarbazone substrate, followed by intramolecular sulfur-nitrogen bond formation [6]. This approach typically provides yields in the range of 60-95%, with reaction times of 2-6 hours at room temperature to moderate heating.

Modern Synthetic Strategies

Continuous Flow Synthesis

Microreactor Technology Applications

Continuous flow synthesis using microreactor technology has emerged as a powerful approach for thiadiazole synthesis, offering significant advantages in terms of safety, efficiency, and scalability [7] [8]. The continuous flow approach is particularly well-suited for handling hazardous reagents such as trichloromethane sulfenylchloride, which is commonly used in thiadiazole synthesis but poses significant safety challenges in batch processes [7].

The continuous flow protocol typically involves two separate reagent streams: one containing the phenylthiosemicarbazide precursor in an appropriate solvent, and another containing the sulfenylating agent [7]. These streams are combined in a T-mixer and passed through temperature-controlled reactor coils with precisely controlled residence times. The reaction typically occurs at temperatures between 25-80°C with residence times of 10-30 minutes [8].

Key advantages of the continuous flow approach include enhanced heat and mass transfer, precise control of reaction stoichiometry, and the ability to implement in-line quenching and purification steps [7]. The method has been successfully demonstrated for gram-scale production of 5-chloro-3-phenyl-1,2,4-thiadiazole, achieving yields of 75-90% with excellent reproducibility [7] [8].

Process Intensification Benefits

The implementation of continuous flow technology enables significant process intensification compared to traditional batch methods [9]. The enhanced mixing efficiency in microreactors leads to more uniform reaction conditions and reduced formation of byproducts. Additionally, the ability to operate at elevated pressures and temperatures without safety concerns allows for acceleration of reaction kinetics while maintaining product quality [8].

Safety benefits are particularly pronounced when handling reactive intermediates and toxic reagents. The small hold-up volumes in microreactors minimize the quantity of hazardous materials present at any given time, while automated control systems enable precise management of reaction parameters [7]. In-line quenching protocols can be implemented to immediately neutralize reactive intermediates, preventing accumulation of potentially dangerous compounds.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation has proven highly effective for accelerating thiadiazole formation while reducing energy consumption and reaction times [10] [11]. The method utilizes dielectric heating to achieve rapid and uniform temperature elevation throughout the reaction mixture, leading to enhanced reaction rates and improved yields compared to conventional heating methods [10].

Typical microwave-assisted protocols achieve reaction completion in 10-15 minutes at temperatures of 120-180°C, representing a significant reduction compared to conventional heating methods that may require several hours [10]. Yields of 75-90% are routinely achieved with excellent reproducibility [11]. The method shows good functional group tolerance and can accommodate a wide range of substrate types.

The enhanced reaction efficiency under microwave conditions is attributed to several factors including rapid heating, elimination of wall effects, and potential specific microwave interactions with polar functional groups [10]. The ability to achieve high temperatures rapidly while maintaining precise control enables access to reaction pathways that may be kinetically inaccessible under conventional conditions.

Ultrasonic Irradiation Methods

Ultrasonic irradiation represents another green chemistry approach that has shown promise for thiadiazole synthesis [12] [10]. The method utilizes acoustic cavitation to generate localized high-energy conditions that promote chemical reactions. Cavitation bubbles formed during ultrasonic treatment create microscopic hot spots with temperatures and pressures sufficient to accelerate bond formation and cyclization reactions [10].

Ultrasonic methods typically operate at room temperature, offering significant advantages in terms of energy consumption and equipment requirements [10]. Reaction times of 15-30 minutes are typical, with yields ranging from 60-90% depending on substrate structure and reaction conditions [12]. The method shows excellent compatibility with environmentally benign solvents and can often be performed under solvent-free conditions.

Solvent-Free Protocols

The development of solvent-free synthesis protocols represents a significant advancement in green chemistry approaches to thiadiazole synthesis [11]. These methods eliminate the use of organic solvents, reducing environmental impact and simplifying product purification. Solvent-free protocols typically utilize solid-supported reagents or neat reaction conditions with mechanical mixing or grinding [12].

Solid-phase synthesis approaches have been successfully implemented using polymer-supported reagents and catalysts [13]. These methods offer advantages in terms of simplified purification, reduced waste generation, and enhanced catalyst recyclability. Yields of 60-80% are typical, with reaction times comparable to solution-phase methods [11].

Reaction Mechanisms

Formation of the Thiadiazole Ring

Electronic Considerations and Orbital Interactions

The formation of the 1,2,3-thiadiazole ring involves a complex series of electronic rearrangements that can be understood through frontier molecular orbital analysis [14] [15]. The initial cyclization step involves nucleophilic attack of the hydrazone nitrogen on an electrophilic sulfur species, typically generated in situ from thionyl chloride or related reagents [1].

Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) of the hydrazone substrate is primarily localized on the nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) of the sulfur electrophile shows significant contribution from sulfur p-orbitals [14]. The overlap between these frontier orbitals facilitates the initial bond formation step and determines the regioselectivity of cyclization.

The aromatic character of the resulting thiadiazole ring contributes significantly to the thermodynamic driving force for cyclization [16] [17]. Aromaticity calculations using geometric and magnetic criteria indicate that 1,2,3-thiadiazoles possess substantial aromatic character, with aromaticity indices comparable to or exceeding those of other five-membered heterocycles [16]. This aromatic stabilization provides approximately 15-20 kcal/mol of stabilization energy, making the cyclization reaction thermodynamically favorable.

Mechanistic Pathway Analysis

Detailed mechanistic studies have established that thiadiazole formation proceeds through a multistep pathway involving several distinct intermediates [1] [3]. The initial step involves formation of a thiadiazoline-1-oxide intermediate through reaction of the hydrazone substrate with thionyl chloride [1]. This intermediate is typically unstable and undergoes rapid rearrangement under the reaction conditions.

The key transformation involves a Pummerer-type rearrangement of the sulfoxide intermediate [1]. This process involves migration of the oxygen atom from sulfur to carbon, accompanied by elimination of water or hydrogen chloride. The rearrangement is facilitated by the presence of excess thionyl chloride, which serves as both a dehydrating agent and a source of chloride ions.

Computational studies using density functional theory have provided detailed insights into the energetics of each mechanistic step [15]. The rate-determining step typically involves the initial cyclization reaction, with activation energies in the range of 25-35 kcal/mol depending on substrate structure and reaction conditions [14]. Subsequent aromatization steps are generally rapid and thermodynamically favorable.

Purification and Scale-up Considerations

Advanced Purification Techniques

The purification of 5-chloro-4-phenyl-1,2,3-thiadiazole requires careful consideration of the compound's physical and chemical properties [26]. Traditional recrystallization methods using polar protic solvents such as ethanol or methanol typically achieve purities of 95-99% with recovery yields of 70-90% [4]. The choice of recrystallization solvent significantly influences both purity and recovery, with mixed solvent systems often providing optimal results.

Column chromatography using silica gel with hexane-ethyl acetate eluent systems represents the most widely used purification method for analytical-scale preparations [27]. This approach typically achieves purities of 90-98% with recovery yields of 75-85%. Optimization of eluent composition and gradient conditions is critical for achieving effective separation from structurally related impurities.

For larger-scale applications, sublimation under reduced pressure offers advantages in terms of achieving high purity while avoiding the use of large volumes of organic solvents [26]. Sublimation temperatures typically range from 100-150°C at pressures of 1-10 mmHg, achieving purities of 98-99.5% with recovery yields of 60-80%. This method is particularly effective for removing non-volatile impurities and trace metal contaminants.

Industrial Scale-up Challenges and Solutions

Scale-up of thiadiazole synthesis from laboratory to industrial scale presents several significant technical challenges [28]. Heat management represents a primary concern, as many cyclization reactions are strongly exothermic and can lead to dangerous temperature excursions if not properly controlled [29]. Continuous flow processing offers effective solutions by providing enhanced heat transfer and eliminating the accumulation of large quantities of reactive intermediates.

Mass transfer limitations become increasingly important at larger scales, as inadequate mixing can lead to non-uniform reaction conditions and reduced product quality [30]. The implementation of advanced mixing technologies, including static mixers and high-shear impellers, can effectively address these challenges. Microreactor technology represents an alternative approach that maintains excellent mass transfer characteristics even at larger production volumes through numbering-up strategies.

Safety considerations are paramount when scaling reactions involving toxic or corrosive reagents such as thionyl chloride [7]. Automated handling systems and in-line monitoring technologies enable safe operation while minimizing operator exposure. Emergency response protocols must be carefully developed to address potential equipment failures or process upsets.

Equipment material selection requires careful consideration of the corrosive nature of many reagents used in thiadiazole synthesis [28]. Stainless steel reactors with appropriate protective coatings are typically required, while specialized materials such as Hastelloy or fluoropolymer linings may be necessary for the most aggressive conditions. Regular inspection and maintenance protocols are essential to ensure long-term safe operation.

Process monitoring and quality control become increasingly critical at industrial scale [31]. Real-time analytical techniques including online spectroscopy and chromatography enable continuous monitoring of reaction progress and product quality. Automated control systems can respond rapidly to process deviations, maintaining optimal reaction conditions and product specifications.

Economic considerations play a decisive role in industrial-scale synthesis selection [28]. Raw material costs, energy consumption, waste treatment requirements, and capital equipment expenses must all be carefully evaluated. Continuous flow processes often show economic advantages due to reduced capital requirements, improved yields, and simplified scale-up procedures compared to traditional batch processes.

XLogP3

3.1

Wikipedia

5-chloro-4-phenyl-1,2,3-thiadiazole

Dates

Last modified: 08-15-2023

Explore Compound Types